molecular formula C16H18N4O3S B10874747 N'-{[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

N'-{[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

Cat. No.: B10874747
M. Wt: 346.4 g/mol
InChI Key: RFBPFUDQLLITQQ-UHFFFAOYSA-N
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Description

N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy and dimethyl groups, linked to a benzohydrazide moiety through a thioacetyl bridge. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions. The resulting pyrimidine derivative is then subjected to hydroxylation and methylation reactions to introduce the hydroxy and dimethyl groups.

The next step involves the formation of the thioacetyl bridge, which is achieved by reacting the pyrimidine derivative with thioacetic acid under reflux conditions. Finally, the benzohydrazide moiety is introduced through a condensation reaction between the thioacetyl-pyrimidine derivative and 2-methylbenzohydrazide in the presence of a suitable catalyst.

Chemical Reactions Analysis

N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the pyrimidine ring can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the thioacetyl bridge, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

    Biology: It serves as a probe for studying enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and dimethyl groups on the pyrimidine ring play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The thioacetyl bridge and benzohydrazide moiety contribute to the compound’s overall stability and bioavailability, enhancing its therapeutic potential.

Comparison with Similar Compounds

N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds share the hydroxy and heterocyclic ring features but differ in their overall structure and biological activity.

    Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic framework but differ in their substitution patterns and chemical properties.

    Indole derivatives: These compounds also contain a heterocyclic ring with various substitutions, making them useful in medicinal chemistry for developing new therapeutic agents.

The uniqueness of N’~1~-{2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N'-[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C16H18N4O3S/c1-9-6-4-5-7-12(9)15(23)20-19-13(21)8-24-16-17-11(3)10(2)14(22)18-16/h4-7H,8H2,1-3H3,(H,19,21)(H,20,23)(H,17,18,22)

InChI Key

RFBPFUDQLLITQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC(=C(C(=O)N2)C)C

Origin of Product

United States

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